molecular formula C22H26N4O B1241305 Unii-IN3WH41H3A CAS No. 259199-65-0

Unii-IN3WH41H3A

Cat. No.: B1241305
CAS No.: 259199-65-0
M. Wt: 362.5 g/mol
InChI Key: NIHSNFSFDGHHRG-UHFFFAOYSA-N
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Description

p53 stabilizing agent. Promotes active conformation of p53 and restores wild-type conformation of mutant p53 in vitro. Able to induce cell cycle arrest and apoptosis. Chemopreventative activity in vivo. Orally active.
A styrylquinazoline derivative that acts as a p53 stabilizing agent. It not only restores p53 functions in mutant p53-expressing cells but can also significantly increase the protein level and promote the activity of wild-type p53 in multiple human cancer cell lines, leading to cell cycle arrest or apoptosis. CP-31398 enhances the protein levels of wild-type p53 by blockade of ubiquitination and degradation of p53 without interrupting the physical association between p53 and MDM2 in vivo.

Scientific Research Applications

Liquid-Phase Syntheses of Inorganic Nanoparticles

The development of novel materials, including inorganic nanoparticles, is crucial in chemical research, impacting various industry sectors and technology. For instance, advancements in the electronics industry are partly due to the discovery of new semiconducting materials, a field where inorganic nanoparticles play a significant role. Such materials have evolved from basic forms like vacuum tubes to sophisticated miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).

Photoelectron Spectroscopy Study of UNx Thin Films

UNx thin films, created by reactive DC sputtering of U in N2-containing atmospheres, have significant implications in materials science. These films' composition can be altered by varying the N2 partial pressure. The study of their electron spectra offers insights into the electronic structure and properties, which are crucial for developing new materials and applications (Black et al., 2001).

Educational Programs for Translating Research into Innovations

Educational initiatives like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a pivotal role in transforming scientific research into practical innovations. These programs provide training, education, and support to develop sustainable and socially beneficial businesses, linking scientific discoveries with real-world applications (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Surface Science Research on Actinides and Actinide Compounds

Surface science, focusing on thin films of actinides and their compounds, is another critical area of scientific research. Techniques like X-ray and ultra violet photoelectron spectroscopy (XPS and UPS) and Auger electron spectroscopy (AES) are employed to study these materials. Understanding these compounds' surface properties is vital for various scientific and technological applications (Gouder, 1998).

Research in Collaborative Working Environments

Research into creating collaborative working environments, such as for the Unified Air Pollution Model (UNI-DEM), exemplifies the intersection of technology and environmental science. These environments enable geographically dispersed scientists to work together effectively, addressing challenges in remote development and data sharing, which is essential for advancing large-scale scientific applications (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Dual-Band CMOS Front-End for Wireless Applications

The development of a dual-band front-end for wireless applications operating in the Industrial Scientific and Medical (ISM) and Unlicensed National Information Infrastructure (UNII) bands demonstrates the blend of scientific research and practical engineering. Such advancements in wireless technology are fundamental to the progress in communication and information technology sectors (Li, Quintal, & Kenneth, 2004).

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-26(2)16-6-15-23-22-19-7-4-5-8-20(19)24-21(25-22)14-11-17-9-12-18(27-3)13-10-17/h4-5,7-14H,6,15-16H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHSNFSFDGHHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128317
Record name N3-[2-[2-(4-Methoxyphenyl)ethenyl]-4-quinazolinyl]-N1,N1-dimethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259199-65-0
Record name N3-[2-[2-(4-Methoxyphenyl)ethenyl]-4-quinazolinyl]-N1,N1-dimethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259199-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N3-[2-[2-(4-Methoxyphenyl)ethenyl]-4-quinazolinyl]-N1,N1-dimethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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